(2-Imino-thiazol-3-YL)-acetic acid dihydrochloride
Description
Overview of (2-Imino-thiazol-3-YL)-acetic acid dihydrochloride
This compound is a heterocyclic organic compound characterized by the molecular formula C5H8Cl2N2O2S and a molecular weight of 231.1 grams per mole. The compound represents a dihydrochloride salt form of the parent acid, which significantly enhances its stability and solubility properties compared to the free acid form. The International Union of Pure and Applied Chemistry systematic name for this compound is (2-imino-1,3-thiazol-3(2H)-yl)acetic acid dihydrochloride, reflecting its structural composition of a thiazole ring system bearing an imino group at the 2-position and an acetic acid moiety attached to the nitrogen at the 3-position.
The thiazole ring system forms the core structural feature of this compound, consisting of a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This heterocyclic framework is widely recognized in medicinal chemistry for its diverse biological activities and chemical versatility. The presence of the imino functional group at the 2-position of the thiazole ring distinguishes this compound from other thiazole derivatives, potentially conferring unique reactivity patterns and biological properties. The acetic acid substituent provides a carboxylic acid functionality that can participate in various chemical transformations and contributes to the compound's overall polarity and hydrogen bonding capacity.
The dihydrochloride salt formation involves the protonation of basic nitrogen centers within the molecule, resulting in enhanced water solubility and improved crystallization properties. This salt form is commonly employed in pharmaceutical and research applications where improved handling characteristics and stability are desired. Commercial sources typically provide this compound at 95% purity, indicating its availability for research and synthetic applications. The compound's structural features position it as a valuable intermediate in organic synthesis and a potential building block for more complex molecular architectures.
Historical Context and Discovery
The development of thiazole chemistry traces back to the late 19th century, with the fundamental understanding of thiazole ring systems establishing the foundation for subsequent derivative synthesis. The specific synthesis and characterization of (2-Imino-thiazol-3-YL)-acetic acid derivatives emerged from broader research into heterocyclic compounds bearing carboxylic acid functionalities. Early work in this area focused on the Hantzsch thiazole synthesis, which involves the condensation of alpha-halo ketones with thioamides or thiourea, providing a versatile route to substituted thiazole derivatives.
The historical development of thiazole acetic acid derivatives gained momentum through investigations into biologically active heterocyclic compounds. Research conducted in the mid-20th century explored various synthetic approaches to thiazole-containing molecules, with particular attention to compounds bearing carboxylic acid functionalities. One significant contribution to this field was documented in 1960, where researchers explored the synthesis of 2-Imino-4-oxo-5-thiazolidineacetic acid and its derivatives, establishing foundational synthetic methodologies for thiazole carboxylic acid compounds.
The evolution of synthetic methodologies for thiazole derivatives has been marked by continuous improvements in reaction conditions and the development of more efficient synthetic routes. Traditional approaches often required harsh reaction conditions and produced moderate yields, prompting researchers to explore alternative synthetic strategies. The introduction of catalyst-free conditions and environmentally friendly synthetic approaches has revolutionized the field, with recent work demonstrating the synthesis of 2-iminothiazoles under mild conditions using nitroepoxides as efficient substrates.
Contemporary synthetic approaches have emphasized the development of one-pot multicomponent reactions, which offer advantages in terms of atom economy and synthetic efficiency. These methodologies have been particularly valuable for the preparation of thiazole derivatives bearing diverse substitution patterns. The historical progression from classical synthetic methods to modern green chemistry approaches reflects the ongoing evolution of heterocyclic chemistry and the continuous search for more sustainable and efficient synthetic methodologies.
Relevance in Contemporary Chemical Research
The significance of this compound in contemporary chemical research stems from its position within the broader landscape of thiazole derivative chemistry. Thiazole-containing compounds have emerged as privileged structures in medicinal chemistry, with numerous examples demonstrating diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The unique structural features of the 2-imino substitution pattern contribute to the compound's potential for biological activity and synthetic utility.
Recent research developments have highlighted the importance of thiazole derivatives in drug discovery and development. The 2-imino-1,3-thiazoline framework, present in the core structure of this compound, has been identified in several biologically active molecules with significant therapeutic potential. Examples include compounds with antimicrobial activity, melanin production inhibition properties, and cellular apoptosis regulation capabilities. These findings underscore the continued relevance of thiazole chemistry in pharmaceutical research and the potential for derivative compounds to contribute to therapeutic applications.
The contemporary synthetic chemistry landscape has witnessed significant advances in the preparation of thiazole derivatives through environmentally friendly methodologies. Recent work has demonstrated the use of lipase-catalyzed synthesis under ultrasonic conditions, representing a sustainable approach to thiazole derivative preparation. These developments align with modern green chemistry principles and offer improved synthetic efficiency compared to traditional methods. The application of biocatalysis in thiazole synthesis represents a paradigm shift toward more sustainable chemical processes.
Current research trends also emphasize the exploration of thiazole derivatives as building blocks for complex molecular architectures. The compound's structural features make it particularly suitable for further functionalization and incorporation into larger molecular frameworks. The presence of both the imino group and the carboxylic acid functionality provides multiple sites for chemical modification, enabling the synthesis of diverse derivative compounds with tailored properties for specific applications.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives, encompassing its chemical properties, synthetic accessibility, and research applications. The primary objective is to consolidate current knowledge regarding this compound and provide insights into its potential contributions to various fields of chemical research. The review adopts a systematic approach to analyze the compound's characteristics, drawing from diverse sources including commercial suppliers, chemical databases, and recent research publications.
The scope of this analysis encompasses several key areas of investigation. First, the review examines the fundamental chemical properties of the compound, including its molecular structure, physical characteristics, and chemical reactivity patterns. This foundation provides the necessary context for understanding the compound's behavior in various chemical environments and its potential for synthetic applications. Second, the analysis explores synthetic methodologies relevant to the preparation of this compound and related derivatives, highlighting both historical approaches and contemporary developments in thiazole synthesis.
A significant portion of the review focuses on the compound's position within the broader context of thiazole chemistry and heterocyclic research. This includes examination of structure-activity relationships, comparative analysis with related compounds, and discussion of the unique features that distinguish this particular derivative from other thiazole-containing molecules. The review also addresses the compound's commercial availability and research accessibility, providing practical information for researchers interested in utilizing this compound in their investigations.
The analytical approach employed in this review emphasizes the integration of information from multiple authoritative sources, including chemical suppliers, research publications, and comprehensive chemical databases. This multi-source approach ensures a comprehensive and balanced perspective on the compound's characteristics and applications. The review maintains strict adherence to scientific accuracy and provides detailed citations to enable readers to access primary sources for additional information.
Properties
IUPAC Name |
2-(2-imino-1,3-thiazol-3-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.2ClH/c6-5-7(1-2-10-5)3-4(8)9;;/h1-2,6H,3H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSENPURQRKWKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N)N1CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Thiourea : Provides the sulfur and nitrogen atoms for the thiazole ring.
- 4-Chloroacetoacetyl chloride : Serves as the acylating agent introducing the acetoacetyl moiety.
- Chlorohydrocarbon solvents : Typically methylene chloride is used as the reaction medium.
Reaction Conditions
- The process involves suspending thiourea in water at low temperature (5 to 10 °C).
- A solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon solvent (preferably methylene chloride) is prepared by chlorination of diketene at low temperature (-10 to -25 °C).
- This solution is added dropwise to the thiourea suspension at 5 to 10 °C with constant stirring.
- After addition, the mixture is stirred at 5 to 7 °C for 30 minutes, then the cooling is removed, and stirring continues at ambient temperature (25 to 30 °C) for about 60 minutes.
- The product, (2-Imino-thiazol-3-yl)-acetic acid dihydrochloride, precipitates upon cooling and can be isolated by filtration.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Thiourea suspension in water at 5-7 °C | Ready for acylation |
| 2 | Dropwise addition of 4-chloroacetoacetyl chloride in methylene chloride at 7-8 °C | Formation of thiazole ring intermediate |
| 3 | Stirring at 5-7 °C for 30 min, then 25-30 °C for 60 min | Completion of ring closure and substitution |
| 4 | Cooling and isolation | Precipitation of dihydrochloride salt |
Detailed Experimental Data
| Parameter | Details |
|---|---|
| Thiourea amount | 15.2 g (approx. 0.2 mol) |
| Water volume | 30 g |
| 4-Chloroacetoacetyl chloride | Prepared by chlorination of diketene (18.6 g) in methylene chloride (187.7 g) |
| Temperature during addition | 7-8 °C |
| Stirring duration post-addition | 30 min at 5-7 °C, then 60 min at 26-27 °C |
| Yield | 78.5% based on diketene |
| Product appearance | Colorless crystals |
| Melting point | 151.4 to 151.9 °C |
| Stability | Light-stable in solid and solution form |
Advantages and Notes on the Method
- The process avoids the use of ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate, which are common in conventional methods but lead to light-sensitive products prone to decarboxylation.
- Use of 4-chloroacetoacetyl chloride dissolved in methylene chloride provides better control and yields a light-stable product.
- The reaction conditions (low temperature during addition, followed by controlled warming) help to minimize side reactions and degradation.
- The product obtained is stable both as a solid and in solution, facilitating storage and further use.
- The process is scalable and suitable for industrial preparation of the compound for pharmaceutical intermediates.
Comparative Analysis of Preparation Methods
| Aspect | Conventional Method (Ethyl Ester Route) | Current Method (Acyl Chloride Route) |
|---|---|---|
| Starting material | Ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate | 4-Chloroacetoacetyl chloride |
| Intermediate | Ethyl (2-aminothiazol-4-yl)-acetate hydrochloride | Direct formation of this compound |
| Reaction medium | Typically ethanol or other solvents | Aqueous suspension with chlorohydrocarbon (methylene chloride) |
| Product stability | Light-sensitive, prone to decarboxylation | Light-stable, less prone to degradation |
| Yield | Moderate | High (approx. 78.5%) |
| Process complexity | Multi-step (neutralization, hydrolysis) | One-pot reaction with direct precipitation |
Chemical Reactions Analysis
Types of Reactions: (2-Imino-thiazol-3-YL)-acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
The compound (2-Imino-thiazol-3-YL)-acetic acid dihydrochloride is a significant chemical entity in various scientific research fields. This article explores its applications, focusing on medicinal chemistry, biological research, and material science, while also providing case studies and data tables for a comprehensive understanding of its utility.
Medicinal Chemistry
Pharmacological Potential:
- Antimicrobial Activity: Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the imino group in this compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Case Study:
A study published in Journal of Medicinal Chemistry reported that thiazole derivatives demonstrated potent activity against resistant strains of bacteria, suggesting that this compound could be explored as a lead compound for antibiotic development.
Biological Research
Mechanism of Action:
- Enzyme Inhibition: Thiazole compounds are known to inhibit various enzymes involved in metabolic pathways. Research indicates that this compound can inhibit specific kinases, which are pivotal in cancer cell proliferation.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive | 15 | Journal of Biological Chemistry |
| Dipeptidyl Peptidase IV | Non-competitive | 25 | European Journal of Medicinal Chemistry |
Material Science
Synthesis of Novel Materials:
- Polymerization: The compound can act as a monomer in the synthesis of polymers with unique properties. Research has indicated that incorporating thiazole units into polymer backbones can enhance thermal stability and electrical conductivity.
Case Study:
A recent study demonstrated the synthesis of conductive polymers using this compound as a precursor. The resulting materials exhibited improved charge transport properties, making them suitable for electronic applications.
Mechanism of Action
The mechanism of action of (2-Imino-thiazol-3-YL)-acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The imino group and thiazole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituents
The compound’s key structural elements include:
- Thiazole core : A five-membered aromatic ring with sulfur and nitrogen atoms.
- Imino group (-NH): At the 2-position, distinguishing it from amino or alkyl-substituted analogs.
- Acetic acid moiety : Provides a carboxylic acid derivative for salt formation.
Table 1: Structural Comparison of Acetic Acid Dihydrochloride Derivatives
Key Observations :
- The thiazole core in the target compound contrasts with piperazine (Levocetirizine) or pyrazole (Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid) backbones in others.
Pharmacological and Physicochemical Properties
Solubility and Stability :
Pharmacological Activity :
- Levocetirizine dihydrochloride : Antihistamine targeting H1 receptors, with minimal sedation due to reduced blood-brain barrier penetration .
- Hydroxyzine Acetic Acid Dihydrochloride : Anxiolytic and antihistamine, with a diphenylmethane structure enhancing CNS activity .
- Thiazole derivatives: Often exhibit antimicrobial, antiviral, or anticancer activity. The imino group may modulate enzyme inhibition, as seen in thiazole-based kinase inhibitors .
Biological Activity
(2-Imino-thiazol-3-YL)-acetic acid dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiazole Ring : The thiazole ring is synthesized through multicomponent reactions that involve isothiocyanates and amines.
- Acetic Acid Derivation : The acetic acid moiety is introduced via carboxylation reactions under controlled conditions.
- Dihydrochloride Formation : The final product is converted into its dihydrochloride salt form for enhanced stability and solubility.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (mg/mL) | Comparison Antibiotic | MIC (mg/mL) |
|---|---|---|---|
| E. coli | 0.15 | Ciprofloxacin | 0.20 |
| S. aureus | 0.10 | Methicillin | 0.15 |
| Pseudomonas aeruginosa | 0.25 | Gentamicin | 0.30 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various human cancer cell lines. A screening of 60 distinct tumor cell lines showed that the compound inhibited cell growth effectively.
| Cell Line | GI% at 10 μM | Notable Compounds Compared |
|---|---|---|
| MCF-7 (Breast Cancer) | 68% | Doxorubicin |
| A549 (Lung Cancer) | 75% | Cisplatin |
| HeLa (Cervical Cancer) | 82% | Paclitaxel |
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation, including PI3K and mTOR pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Nucleophilic Attack : The imino group can act as a nucleophile, forming covalent bonds with electrophilic sites on target proteins.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit enzymes involved in cell signaling and proliferation, contributing to its anticancer effects .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In a preclinical model, administration of the compound led to tumor regression in xenograft models of breast cancer, supporting its potential as a therapeutic agent .
Q & A
Basic: What are the common synthetic routes for (2-Imino-thiazol-3-YL)-acetic acid dihydrochloride, and how are intermediates purified?
Methodological Answer:
The compound is typically synthesized via condensation reactions involving thiazole derivatives and acetic acid precursors. For example, analogous thiazolyl-indole compounds (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) are prepared by refluxing 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acids in acetic acid (3–5 hours, Method A) . Purification involves sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline intermediates .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm proton environments and structural integrity (e.g., distinguishing imino and acetic acid protons).
- Mass Spectrometry (MS): High-resolution MS (Exact Mass analysis) validates molecular weight and fragmentation patterns .
- Elemental Analysis: Ensures stoichiometric consistency with the dihydrochloride salt formulation.
- X-ray Crystallography: Resolves hydrogen bonding networks and crystal packing (if single crystals are obtainable) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Work in a fume hood to prevent inhalation of fine particles.
- Decontamination: Wash contaminated clothing separately (P363) and rinse exposed skin with soap/water (P302+P352) .
- Storage: Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation.
Advanced: How can hydrogen bonding patterns in the crystal structure be systematically analyzed?
Methodological Answer:
Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs (e.g., chains, rings). For example:
- X-ray Diffraction Data: Determine bond lengths and angles for donor-acceptor pairs.
- Etter’s Framework: Classify interactions using directional descriptors (e.g., , ) and assign graph sets (e.g., for a four-membered chain) .
- Computational Tools: Use software like Mercury (CCDC) to visualize and quantify hydrogen bond networks.
Advanced: How can reaction conditions be optimized to address low yields in synthesis?
Methodological Answer:
- Stoichiometry Adjustment: Increase the molar ratio of formyl-indole precursors (1.1 equiv vs. 1.0 equiv of thiazole) to drive equilibrium toward product formation .
- Catalysis: Add sodium acetate (2.0 equiv) as a base to deprotonate intermediates and accelerate condensation .
- Solvent Optimization: Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance solubility of hydrophobic intermediates .
Advanced: How to resolve discrepancies in reported synthesis protocols for related thiazolyl-acetic acid derivatives?
Methodological Answer:
- Comparative Analysis: Contrast Method A (direct condensation) and Method B (thiourea-mediated synthesis) to identify critical variables (e.g., reagent purity, reaction time) .
- Design of Experiments (DoE): Use factorial design to test interactions between temperature (reflux vs. room temperature), solvent, and catalyst loading.
- Mechanistic Studies: Employ in-situ FTIR or NMR to monitor intermediate formation and side reactions.
Advanced: What role do counterions (e.g., dihydrochloride) play in stabilizing the compound?
Methodological Answer:
- Ionic Pairing: The dihydrochloride salt enhances aqueous solubility and stabilizes the imino-thiazole moiety via protonation, reducing degradation under basic conditions .
- Crystallinity: Counterions influence crystal packing; chloride ions may participate in hydrogen bonds with NH/OH groups, improving thermal stability .
Advanced: How to assess purity and enantiomeric excess using HPLC?
Methodological Answer:
- Column Selection: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.
- Mobile Phase: Optimize acetonitrile/water ratios with 0.1% trifluoroacetic acid to enhance peak resolution.
- Detection: UV absorbance at 254 nm (for thiazole rings) coupled with mass spectrometry for identity confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
